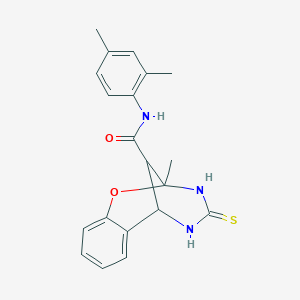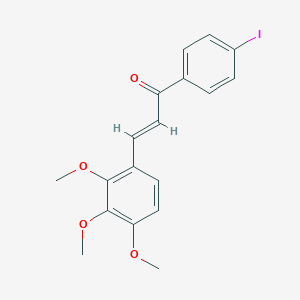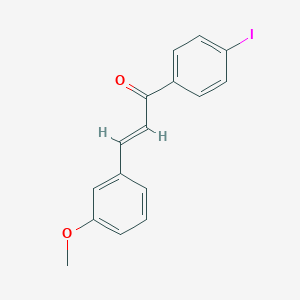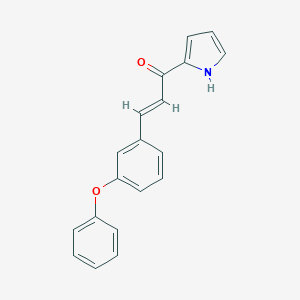![molecular formula C22H26N4O3S B384209 4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one CAS No. 618401-00-6](/img/structure/B384209.png)
4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one” is a chemical compound with the molecular formula C22H26N4O3S . It belongs to the class of pyrimidoquinolines, which are known for their chemotherapeutic activity .
Synthesis Analysis
The synthesis of this compound involves several steps. An intermediate compound, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound then underwent diverse reactions with amines to give the corresponding carboxylic amides, with alcohols to give the carboxylic esters, and with hydrazine to give the carbohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidoquinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline . The compound also contains a methylsulfanyl group and a dimethoxyphenyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the intermediate compound with oxalyl chloride, followed by reactions with amines, alcohols, and hydrazine . The compound also reacted with aldoses to give the corresponding polyhydroxy (-)alkyl Schiff bases, which upon reaction with thioglycolic acid afforded the thiazolidinone-C-acyclic nucleosides .
Physical And Chemical Properties Analysis
The compound has an average mass of 426.532 Da and a monoisotopic mass of 426.172546 Da . Other physical and chemical properties are not specified in the available literature.
科学的研究の応用
Antitumor Activity
This compound has been synthesized and tested for its potential as an antitumor agent. It has shown promising results against human breast carcinoma (MCF-7) cell lines . The structure of the compound suggests that it could bind to DNA, which might contribute to its antitumor activity. The ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer therapy.
DNA-Binding Affinity
The DNA-binding properties of this compound are significant due to its potential to interfere with the replication and repair processes in cells . This characteristic is crucial for compounds that are being considered for cancer treatment, as they can prevent the multiplication of cancer cells by binding to their DNA.
Anticancer Activity
Pyrimido[4,5-b]quinoline derivatives, including this compound, have been extensively studied for their anticancer activities. They have been found to exhibit activity against various cancer cell lines and are known to affect different enzymes and receptors involved in promoting apoptosis, repairing DNA damage, and inducing cell cycle arrest .
Enzyme Inhibition
The compound’s interaction with enzymes, such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II, and HDM2 ubiquitin ligase (E3), is of particular interest. These enzymes play roles in cell signaling, DNA repair, and apoptosis regulation, making them targets for anticancer drugs .
Multi-Targeted Approach
Due to its complex structure, the compound can potentially interact with multiple biological targets. This multi-targeted approach is beneficial in treating diseases like cancer, where a single-targeted therapy often leads to resistance .
Synthetic Accessibility
Recent advances in synthetic chemistry have made the synthesis of pyrimido[4,5-b]quinolines more accessible. This compound’s synthesis involves multi-component one-pot approaches, which are advantageous for producing a variety of derivatives for biological testing .
Antimicrobial Potential
While the primary focus of research on this compound has been its anticancer properties, similar structures have shown antimicrobial potential. This suggests that it could be explored for its effectiveness against various bacterial strains, which could lead to the development of new antibiotics .
Analgesic and Anti-inflammatory Properties
Compounds with a similar structure have demonstrated analgesic and anti-inflammatory activities. This indicates that the compound may also possess these properties and could be developed into a therapeutic agent for pain and inflammation management .
将来の方向性
The future directions for this compound could involve further exploration of its biological activities, such as its potential anticancer, antibacterial, anti-inflammatory, and antioxidant activities . Additionally, the design and synthesis of new series of the title compounds and other related products incorporated into position-2 of the pyrimidoquinoline ring system with various N, O, S heterocycles and/or acyclic sugar residues may represent a good target for drug discovery .
特性
IUPAC Name |
4-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-22(2)9-12-17(13(27)10-22)16(11-6-7-14(28-3)15(8-11)29-4)18-19(23)25-21(30-5)26-20(18)24-12/h6-8,16H,9-10H2,1-5H3,(H3,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOEYPNPQREIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(N=C3N2)SC)N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384127.png)



![5-(4-Fluorophenyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384135.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384137.png)
![N,N-bis(2-cyanoethyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384138.png)
![1-(biphenyl-4-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384144.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B384147.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B384149.png)